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Compound of Interest

Compound Name: Moroidin

Cat. No.: B3434577 Get Quote

An In-depth Technical Guide to the Spectroscopic Data and Analysis of Moroidin

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive overview of the spectroscopic data, analysis, and biological context of

moroidin, a bicyclic octapeptide with significant antimitotic and potential anticancer properties.

Introduction
Moroidin is a potent natural toxin found in plants such as Dendrocnide moroides and Celosia

argentea.[1] It is a bicyclic octapeptide known for causing extreme and persistent pain upon

contact.[2] Beyond its toxicity, moroidin has garnered significant interest in the scientific

community for its potent antimitotic activity, which it achieves by inhibiting tubulin

polymerization.[3][4] This mechanism of action makes it a promising lead compound for the

development of novel anticancer therapeutics.[1][2] The complex structure of moroidin,

featuring two macrocyclic linkages, has made its chemical synthesis challenging, driving

research into its biosynthesis and spectroscopic characterization.[1][5]

Spectroscopic Data
The structural elucidation of moroidin has been accomplished through a combination of

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and

Mass Spectrometry (MS).

Mass Spectrometry
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High-resolution mass spectrometry confirms the molecular formula of moroidin as

C₄₇H₆₆N₁₄O₁₀, with a molecular weight of approximately 987.1 g/mol .[6]

Parameter Value Source

Molecular Formula C₄₇H₆₆N₁₄O₁₀ PubChem[6]

Molecular Weight 987.1 g/mol PubChem[6]

Exact Mass 986.50863436 Da PubChem[6]

Precursor Type (LC-MS) [M+2H]²⁺ PubChem[6]

m/z (LC-MS) 494.26 PubChem[6]

NMR Spectroscopy
Detailed 1D and 2D NMR studies have been crucial for determining the complex bicyclic

structure of moroidin. A revised assignment of its NMR data has been published.[7][8] The

following tables summarize the ¹H and ¹³C NMR chemical shift data for moroidin, typically

recorded in DMSO-d₆.

Table 1: ¹H NMR Data of Moroidin (in DMSO-d₆) (Note: This table is a representative

compilation based on literature data. For precise values and coupling constants, refer to the

supporting information of the cited literature.[7][9][10])
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Residue Proton Chemical Shift (ppm)

Pgl (1) α-H ~4.2

β-H ~2.0, ~2.3

γ-H ~2.2

Leu (2) α-H ~4.5

β-H ~1.6, ~1.8

γ-H ~1.5

δ-CH₃ ~0.8, ~0.9

Leu (3) α-H ~4.3

β-H ~1.4, ~1.6

γ-H ~1.5

δ-CH₃ ~0.8, ~0.9

Val (4) α-H ~4.1

β-H ~2.0

γ-CH₃ ~0.9

Trp (5) α-H ~4.8

β-H ~3.1, ~3.3

Indole NH ~10.8

Indole H4 ~7.5

Indole H7 ~7.3

Arg (6) α-H ~4.4

β-H ~1.7, ~1.9

γ-H ~1.5

δ-H ~3.1
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Guanidino NH ~7.2, ~7.8

Ala (7) α-H ~4.6

β-CH₃ ~1.3

His (8) α-H ~4.9

β-H ~3.0, ~3.2

Imidazole H2 ~7.8

Imidazole H4 ~7.0

Table 2: ¹³C NMR Data of Moroidin (in DMSO-d₆) (Note: This table is a representative

compilation based on literature data. For precise values, refer to the supporting information of

the cited literature.[7][9][10])

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b3434577?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/acs.jnatprod.1c01215
https://patents.google.com/patent/WO2023097301A2/en
https://pubs.acs.org/doi/abs/10.1021/jacs.2c00014
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3434577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Residue Carbon Chemical Shift (ppm)

Pgl (1) C=O ~175

α-C ~58

β-C ~25

γ-C ~30

Leu (2) C=O ~172

α-C ~52

β-C ~40

γ-C ~24

δ-C ~22, ~23

Leu (3) C=O ~173

α-C ~51

β-C ~40

γ-C ~24

δ-C ~22, ~23

Val (4) C=O ~172

α-C ~59

β-C ~30

γ-C ~19

Trp (5) C=O ~171

α-C ~54

β-C ~27

Indole C2 ~128

Indole C3 ~110
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Indole C3a ~127

Indole C4 ~118

Indole C5 ~121

Indole C6 ~111

Indole C7 ~119

Indole C7a ~136

Arg (6) C=O ~172

α-C ~53

β-C ~28

γ-C ~24

δ-C ~41

Guanidino C ~157

Ala (7) C=O ~173

α-C ~49

β-C ~17

His (8) C=O ~172

α-C ~53

β-C ~28

Imidazole C2 ~135

Imidazole C4 ~117

Imidazole C5 ~134

Experimental Protocols
The following sections outline the general methodologies for the isolation and spectroscopic

analysis of moroidin.
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Isolation of Moroidin
Moroidin is naturally isolated from the seeds of plants like Celosia argentea or Celosia cristata.

[3][7] A general procedure involves:

Extraction: The dried and powdered plant material (e.g., seeds) is subjected to extraction

with a suitable solvent, typically methanol or a methanol/dichloromethane mixture.

Solvent Partitioning: The crude extract is then partitioned between different immiscible

solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on polarity.

Chromatography: The fraction containing moroidin is further purified using a series of

chromatographic techniques. This often includes:

Column Chromatography: Using silica gel or Sephadex LH-20 to achieve initial separation.

High-Performance Liquid Chromatography (HPLC): A final purification step using a

reversed-phase column (e.g., C18) with a gradient elution system (e.g., water/acetonitrile

with trifluoroacetic acid) is typically employed to yield pure moroidin.

Dried Plant Material
(e.g., Celosia argentea seeds)

Solvent Extraction
(e.g., Methanol) Solvent PartitioningCrude Extract Column Chromatography

(Silica, Sephadex)
Active Fraction Reversed-Phase HPLC

(C18 Column)
Semi-pure Fraction Pure Moroidin

Click to download full resolution via product page

General workflow for the isolation of moroidin.

Spectroscopic Analysis
NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are acquired on a high-field

NMR spectrometer (e.g., 600 MHz). Samples are typically dissolved in deuterated dimethyl

sulfoxide (DMSO-d₆). The data from these experiments are used to piece together the amino

acid sequence and the complex bicyclic linkages.[9]

Mass Spectrometry: High-resolution mass spectra are obtained using techniques like

Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).[3] Tandem MS (MS/MS)

experiments are used to confirm the amino acid sequence by analyzing fragmentation

patterns.
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Biological Activity and Signaling Pathway
Moroidin's primary biological activity is the inhibition of tubulin polymerization, a process

critical for microtubule formation and cell division.[4] This disruption of the cytoskeleton leads to

cell cycle arrest in the G2/M phase and ultimately induces apoptosis, making it a potent

antimitotic agent.[7][8]

Molecular docking studies suggest that moroidin binds to the vinca alkaloid site on tubulin.[7]

[8] Furthermore, in A549 lung cancer cells, moroidin-induced apoptosis has been shown to

involve the intrinsic mitochondrial pathway and the inhibition of the AKT signaling pathway.[7][8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b3434577?utm_src=pdf-body
https://www.researchgate.net/publication/222635253_Antimitotic_Activity_of_Moroidin_a_Bicyclic_Peptide_from_the_Seeds_of_Celosia_argentea
https://pubs.acs.org/doi/abs/10.1021/acs.jnatprod.1c01215
https://pubmed.ncbi.nlm.nih.gov/35951980/
https://www.benchchem.com/product/b3434577?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/acs.jnatprod.1c01215
https://pubmed.ncbi.nlm.nih.gov/35951980/
https://www.benchchem.com/product/b3434577?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/acs.jnatprod.1c01215
https://pubmed.ncbi.nlm.nih.gov/35951980/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3434577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Moroidin

Tubulin
(Vinca Alkaloid Site)

Binds to

Microtubule Polymerization

Inhibits

AKT Pathway

Inhibits

Intrinsic Mitochondrial
Pathway

Activates

Microtubule Disruption

G2/M Phase Arrest

Apoptosis

Inhibits

Click to download full resolution via product page

Signaling pathway of moroidin-induced apoptosis.

Conclusion
Moroidin represents a structurally unique and biologically potent bicyclic peptide. The detailed

spectroscopic data presented in this guide provide a crucial foundation for its further study and

development. Its mechanism of action, involving the inhibition of tubulin polymerization and

induction of apoptosis through specific signaling pathways, highlights its potential as a lead
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structure for the development of new anticancer drugs. The challenges in its synthesis are

being addressed through innovative biosynthetic approaches, which may unlock the

therapeutic potential of this fascinating natural product.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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